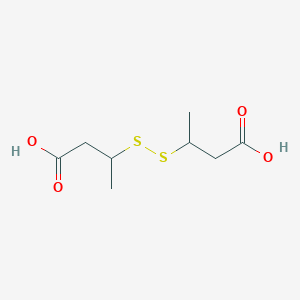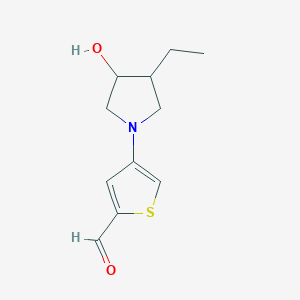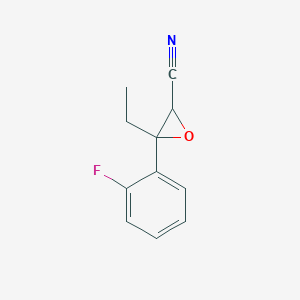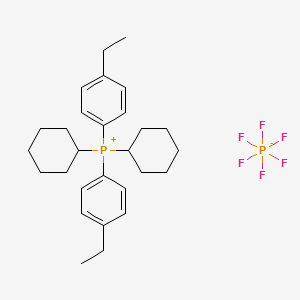
Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V) is a phosphonium salt that has garnered interest in various fields of chemistry and industry due to its unique structural and chemical properties. This compound is characterized by the presence of two cyclohexyl groups and two 4-ethylphenyl groups attached to a phosphonium center, with hexafluorophosphate as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V) typically involves the reaction of dicyclohexylphosphine with 4-ethylphenyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The resulting phosphonium salt is then treated with hexafluorophosphoric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V) undergoes various chemical reactions, including:
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to its corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexafluorophosphate ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including Suzuki-Miyaura coupling reactions.
Biology: The compound is explored for its potential in biochemical assays and as a probe for studying phosphonium ion interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: It is used in the synthesis of specialty chemicals and materials, particularly in the development of advanced polymers and coatings.
作用機序
The mechanism by which Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V) exerts its effects involves the interaction of the phosphonium center with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its ability to form stable complexes with metals and other ions makes it a valuable tool in catalysis and material science.
類似化合物との比較
Similar Compounds
Dicyclohexylphenylphosphine: Similar in structure but lacks the 4-ethylphenyl groups.
Triphenylphosphine: Contains three phenyl groups instead of cyclohexyl and 4-ethylphenyl groups.
Tetraphenylphosphonium chloride: Contains four phenyl groups and a chloride counterion.
Uniqueness
Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V) is unique due to its specific combination of cyclohexyl and 4-ethylphenyl groups, which impart distinct steric and electronic properties. This makes it particularly effective in certain catalytic and synthetic applications where other phosphonium salts may not perform as well.
特性
分子式 |
C28H40F6P2 |
|---|---|
分子量 |
552.6 g/mol |
IUPAC名 |
dicyclohexyl-bis(4-ethylphenyl)phosphanium;hexafluorophosphate |
InChI |
InChI=1S/C28H40P.F6P/c1-3-23-15-19-27(20-16-23)29(25-11-7-5-8-12-25,26-13-9-6-10-14-26)28-21-17-24(4-2)18-22-28;1-7(2,3,4,5)6/h15-22,25-26H,3-14H2,1-2H3;/q+1;-1 |
InChIキー |
MYJIRWLDDYZDFI-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)[P+](C2CCCCC2)(C3CCCCC3)C4=CC=C(C=C4)CC.F[P-](F)(F)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


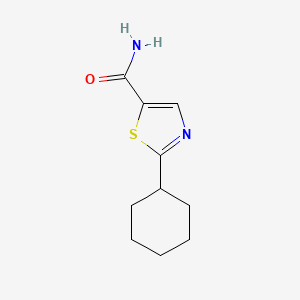

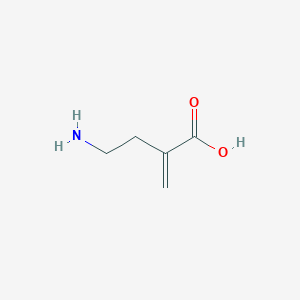


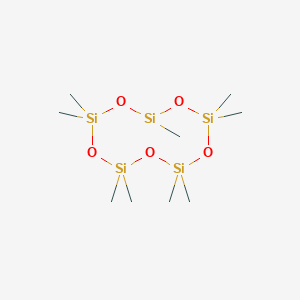
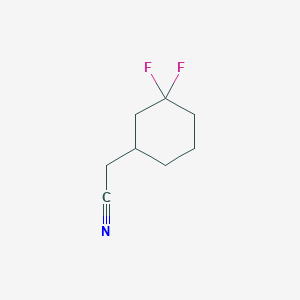
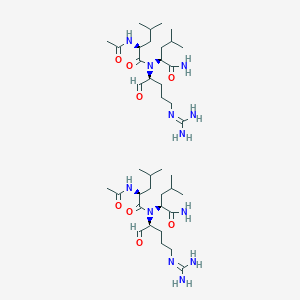
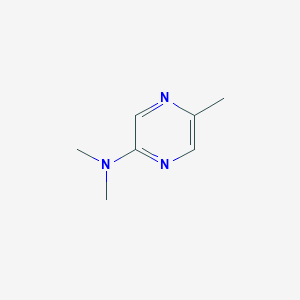
![Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester](/img/structure/B13152394.png)
